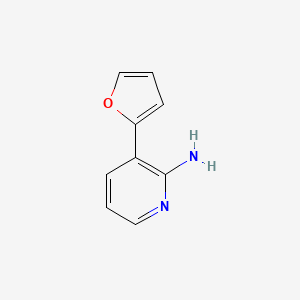

3-Furan-2-ylpyridin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

3-(furan-2-yl)pyridin-2-amine |

InChI |

InChI=1S/C9H8N2O/c10-9-7(3-1-5-11-9)8-4-2-6-12-8/h1-6H,(H2,10,11) |

InChI Key |

RFJXXHNHORTLIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)N)C2=CC=CO2 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 3 Furan 2 Ylpyridin 2 Amine

Classical and Contemporary Synthetic Approaches to 3-Furan-2-ylpyridin-2-amine

The synthesis of this compound, a molecule featuring a C-C bond between a pyridine (B92270) and a furan (B31954) ring, predominantly relies on modern organometallic catalysis. These methods provide efficient and direct pathways to the target structure.

Multi-Step Synthesis Pathways

The construction of this compound is typically accomplished via a multi-step sequence where the key transformation is the formation of the bond connecting the two heterocyclic rings. This approach involves the synthesis of appropriate precursors followed by a final coupling step.

A common pathway involves:

Preparation of a Halogenated Pyridine: The synthesis often starts with a commercially available 2-aminopyridine (B139424), which is halogenated at the 3-position to yield a precursor like 3-bromo-2-aminopyridine or 3-chloro-2-aminopyridine.

Preparation of a Furan Organometallic Reagent: A furan-based organometallic species, such as 2-furylboronic acid, is prepared or obtained commercially. chemimpex.com

Cross-Coupling Reaction: The two fragments are joined together using a palladium-catalyzed cross-coupling reaction, which forms the core structure of the final product. organic-chemistry.orguwindsor.ca

This stepwise approach allows for a modular synthesis, where different substituted furans or pyridines can be combined to create a library of related compounds.

Heterocyclization Strategies

Heterocyclization strategies involve the formation of one of the heterocyclic rings from an acyclic precursor that already contains the other ring. While less common than cross-coupling for this specific biaryl structure, general methods for pyridine synthesis could be adapted. For instance, one potential, though not widely documented, approach for this specific molecule could be a variation of a one-pot tandem cyclization. A chemodivergent synthesis strategy starting from 2-aminopyridines and α-bromoketones can lead to imidazo[1,2-a]pyridines, demonstrating the versatility of 2-aminopyridine in building fused heterocyclic systems. rsc.org The direct construction of the 3-furanyl-substituted pyridine ring from acyclic precursors represents a more complex challenge and is not the preferred route in current literature.

Cross-Coupling Reactions in this compound Synthesis

The Suzuki-Miyaura cross-coupling reaction is the most prominent and powerful method for synthesizing this compound. fishersci.co.uk This reaction involves the palladium-catalyzed coupling of a heteroaryl halide with a heteroaryl boronic acid. organic-chemistry.orgfishersci.co.uk

The key challenge in coupling 3-halo-2-aminopyridines is the potential for the basic amino group to inhibit or deactivate the palladium catalyst. organic-chemistry.orgnih.gov To overcome this, specialized catalyst systems have been developed. Highly active and stable catalysts composed of palladium and specific phosphine (B1218219) ligands, such as dialkylbiphenylphosphines (e.g., RuPhos, BrettPhos), are effective for the coupling of challenging nitrogen-containing heterocycles without the need for protecting the amino group. organic-chemistry.orgresearchgate.net

A typical Suzuki-Miyaura reaction for this synthesis is outlined below:

Reaction Scheme:

Table 1: Typical Conditions for Suzuki-Miyaura Cross-Coupling

| Component | Example | Function | Reference |

|---|---|---|---|

| Pyridine Substrate | 3-Bromo-2-aminopyridine or 3-Chloro-2-aminopyridine | Electrophilic Partner | organic-chemistry.org |

| Furan Substrate | 2-Furylboronic acid or its neopentyl ester | Nucleophilic Partner | chemimpex.comnih.gov |

| Palladium Source | Pd(OAc)₂, Pd-CataCXiumA-G3, Pd-PPh₃-G3 | Catalyst | nih.govnih.gov |

| Ligand | RuPhos, BrettPhos, Xantphos, rac-BINAP | Stabilizes catalyst, facilitates reaction steps | researchgate.netnih.gov |

| Base | K₃PO₄, Cs₂CO₃, K-t-BuO | Activates boronic acid | fishersci.co.uknih.gov |

| Solvent | 1,4-Dioxane, Toluene, DME | Reaction Medium | nih.govrsc.org |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound focuses on improving the sustainability of the most viable synthetic route, the Suzuki-Miyaura cross-coupling.

Sustainable Reaction Design

Sustainable design for this synthesis centers on maximizing efficiency and minimizing waste.

Atom Economy: Catalytic reactions like the Suzuki-Miyaura coupling inherently have high atom economy, as the catalyst is used in small amounts and is not incorporated into the final product.

Catalyst Efficiency: The development of modern palladium catalysts allows for very low catalyst loadings (0.5-10% w/w), reducing the cost and environmental impact of using a precious metal. fishersci.co.uk

Solvent-Free and Aqueous Media Syntheses

A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. While solvent-free conditions for this specific high-temperature reaction are not widely reported, the use of aqueous media for Suzuki-Miyaura couplings is a well-established green alternative. fishersci.co.ukresearchgate.net

The reaction can be performed in water or a mixture of water and a water-miscible organic solvent like ethanol (B145695). researchgate.net This approach offers significant environmental benefits, as water is non-toxic, non-flammable, and inexpensive. The use of potassium aryltrifluoroborates as the coupling partner can further enhance reactivity and stability in aqueous systems. researchgate.net

Table 2: Comparison of Conventional vs. Aqueous Synthesis Conditions

| Parameter | Conventional Method | Green (Aqueous) Method | Reference |

|---|---|---|---|

| Solvent | 1,4-Dioxane, Toluene | Water, Ethanol/Water | fishersci.co.ukrsc.orgresearchgate.net |

| Boron Reagent | Boronic Acid / Ester | Potassium Aryltrifluoroborate / Boronic Acid | chemimpex.comresearchgate.net |

| Catalyst System | Pd(OAc)₂ / Phosphine Ligand | Pd(OAc)₂ / PPh₃ (water-soluble ligands can also be used) | researchgate.net |

| Environmental Impact | Higher (Volatile Organic Solvents) | Lower (Benign Solvent) | fishersci.co.uk |

| Workup | Organic extraction | Often simpler, product may precipitate | fishersci.co.uk |

Flow Chemistry Applications for this compound Production

The production of amine-containing compounds can be significantly enhanced through the use of flow chemistry, a method that offers improved safety, efficiency, and scalability compared to traditional batch processes. nih.govbeilstein-journals.organton-paar.com

Continuous Flow Synthesis Techniques

Continuous flow synthesis has emerged as a powerful tool for the production of active pharmaceutical ingredients (APIs) and other fine chemicals. mdpi.com This methodology allows for the controlled and sustained synthesis of target molecules under mild conditions. mdpi.com The integration of reaction, work-up, and purification steps into a continuous "telescoped" process minimizes waste and improves efficiency. nih.gov For amine synthesis specifically, continuous biocatalytic systems have been developed that utilize immobilized enzymes in packed-bed reactors, followed by in-line purification steps like pH-based extractions and crystallization. nih.gov

Key advantages of continuous flow systems include:

Enhanced safety by minimizing the accumulation of hazardous intermediates. beilstein-journals.orgfu-berlin.de

Improved reaction control, leading to higher yields and selectivities. beilstein-journals.org

Facilitated automation and process optimization. mdpi.com

The ability to telescope multiple reaction steps without intermediate isolation. mdpi.comrsc.org

Microreactor Technology in Scalable Synthesis

Microreactors, with their sub-millimeter scale channels, offer significant advantages for chemical synthesis, including high surface-to-volume ratios, enhanced heat and mass transfer, and increased operational safety. mdpi.comkrishisanskriti.org These characteristics lead to accelerated reaction rates and shorter residence times compared to conventional batch reactors. mdpi.com

Microreactor technology is particularly well-suited for the production of fine chemicals and pharmaceuticals where high purity is essential. krishisanskriti.org The precise control over reaction parameters such as temperature, flow rate, and pressure allows for the optimization of reaction conditions, leading to improved yields and production rates while reducing energy consumption. krishisanskriti.org The scalability of microreactor systems can be achieved by connecting multiple reactors in parallel, allowing for an increase in production yield. anton-paar.com

Table 1: Comparison of Reactor Technologies

| Feature | Microreactor | Traditional Batch Reactor |

|---|---|---|

| Dimensions | 10–1000 μm channels mdpi.com | Large volume vessels |

| Heat & Mass Transfer | Enhanced mdpi.com | Limited by vessel size |

| Safety | Increased operational safety mdpi.com | Risk of thermal runaway |

| Reaction Time | Significantly shorter mdpi.com | Longer |

| Scalability | Achieved by parallelization anton-paar.com | Requires larger vessels |

| Control | Precise control of parameters krishisanskriti.org | More difficult to control |

Regioselective and Stereoselective Syntheses of this compound Analogues

The synthesis of analogues of this compound often requires precise control over the regioselectivity and stereoselectivity of the reactions to obtain the desired isomers.

Chiral Synthesis of Derivatives

The synthesis of chiral amines is of great importance in the pharmaceutical and fine chemical industries. d-nb.info One of the key strategies for preparing chiral amines is through reductive amination of prochiral carbonyl compounds. d-nb.info This method can be rendered stereoselective through the use of chiral auxiliaries, chiral catalysts, or enzymes. The development of asymmetric reductive amination procedures, for instance using Lewis acids, has shown promise in increasing diastereoselectivity. d-nb.info

For the synthesis of axially chiral biaryl-2-amines, a palladium(II)-catalyzed atroposelective C-H olefination has been developed using a free amine as a directing group. nih.gov This method, employing a chiral spiro phosphoric acid (SPA) as a ligand, can produce a range of axially chiral biaryl-2-amines in good yields and with high enantioselectivities. nih.gov

Stereoselective Reaction Pathways

A reaction that produces predominantly one stereoisomer from multiple possibilities is termed stereoselective. youtube.com In the context of furan-containing compounds, stereoselective syntheses of tetrahydrofurans have been achieved through the formal [3+2]-cycloaddition of allylsilanes with α-triethylsilyloxy aldehydes. nih.gov Additionally, a modular, stereoselective synthesis of E-3-(arylidene)-5-(alkyl/aryl)-2(3H)-furanones has been developed featuring a regioselective addition of β-aryl acrylic acids to iodoacetylenes, followed by a stereoselective 5-exo-trig Mizoroki-Heck reaction. nih.gov

The regioselectivity of reactions can be influenced by various factors. For instance, in the synthesis of polysubstituted furans, cobalt(II)-based metalloradical catalysis has been shown to enable the regioselective cyclization of alkynes with diazocarbonyls. nih.gov

Chemical Reactivity and Functionalization of the this compound Core

The this compound core possesses multiple sites for chemical modification. The pyridine ring is generally electron-deficient, while the furan ring is electron-rich, and the amine group is nucleophilic.

The reactivity of the pyridine moiety in similar furo[2,3-b]pyridine (B1315467) systems has been explored through C-H amination and borylation reactions. researchgate.net The furan ring can undergo electrophilic substitution reactions, with substituents typically entering the 5-position. Furthermore, the furan ring can undergo ring-opening reactions under certain conditions. For instance, treatment of a furo[2,3-b]pyridine core with hydrazine (B178648) can lead to the formation of a new pyridine-dihydropyrazolone scaffold. researchgate.net

The amino group on the pyridine ring can undergo typical amine reactions such as oxidation and substitution. The presence of these multiple reactive sites allows for a wide range of functionalization strategies to generate a diverse library of derivatives. d-nb.infocore.ac.uk

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Furo[2,3-b]pyridines |

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of this compound towards substitution reactions is dictated by the interplay of the electron-donating amino group and the inherent electronic characteristics of the pyridine and furan rings.

Electrophilic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the powerful electron-donating amino group at the C-2 position activates the ring, directing incoming electrophiles to the ortho and para positions (C-3 and C-5). Since the C-3 position is already substituted with the furan ring, electrophilic attack on the pyridine moiety is anticipated to occur predominantly at the C-5 position.

Conversely, the furan ring is a π-rich heterocycle and is highly susceptible to electrophilic attack. chemicalbook.com Electrophilic substitution on a furan ring typically occurs at the C-2 and C-5 positions, as the cationic intermediate formed by attack at these sites is more stabilized by resonance. chemicalbook.comuomustansiriyah.edu.iq In this compound, the furan is attached at its C-2 position, leaving the C-5 position as the most probable site for electrophilic substitution. Common electrophilic reactions include nitration, halogenation, and formylation. numberanalytics.com

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the pyridine ring is facilitated by its electron-deficient nature. While the amino group at C-2 is not a typical leaving group, transformations such as diazotization followed by substitution could be envisioned. More commonly, if a halogen were introduced onto the pyridine ring (e.g., at C-5 via electrophilic substitution), it would be susceptible to replacement by various nucleophiles.

The furan ring is generally not reactive towards nucleophilic substitution unless activated by an electron-withdrawing group or through a ring-opening mechanism. researchgate.netbeilstein-journals.org Reactions involving the opening of the furan ring under the influence of a nucleophile have been observed in related furo[2,3-b]pyridine systems. researchgate.net

| Reaction Type | Reagent/Conditions | Expected Major Product(s) | Reference |

| Electrophilic Substitution | |||

| Nitration | HNO₃ / H₂SO₄ (mild conditions) | 5-Nitro-3-(5-nitrofuran-2-yl)pyridin-2-amine or 3-(5-Nitrofuran-2-yl)pyridin-2-amine | numberanalytics.com |

| Bromination | Br₂ / Catalyst (e.g., FeBr₃) | 5-Bromo-3-(5-bromofuran-2-yl)pyridin-2-amine or 3-(5-Bromofuran-2-yl)pyridin-2-amine | numberanalytics.com |

| Formylation | Vilsmeier-Haack (POCl₃, DMF) | 5-Formyl-3-(5-formylfuran-2-yl)pyridin-2-amine or 3-(5-Formylfuran-2-yl)pyridin-2-amine | numberanalytics.com |

| Nucleophilic Substitution | |||

| Ring Opening | Hydrazine | Pyridine-dihydropyrazolone scaffold | researchgate.netresearchgate.net |

Metal-Catalyzed Functionalization of the Pyridine Ring

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for the functionalization of heterocyclic compounds like this compound. nih.govuwindsor.ca The free amino group can act as a directing group, facilitating site-selective C-H activation and functionalization. nih.gov

Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are particularly relevant. uwindsor.ca These reactions typically involve the coupling of a halide or triflate with an organometallic reagent. For this compound, this could involve pre-functionalization of the pyridine ring with a halogen (e.g., at C-5) followed by coupling. Alternatively, direct C-H functionalization, guided by the amino group, could enable coupling at the C-3 or C-5 positions, although the existing furan at C-3 makes C-5 the more likely site for new substitutions.

Research on 2-arylpyridines has shown that palladium catalysis in the presence of ligands like triphenylphosphine (B44618) or more advanced phosphine ligands can effectively couple aryl chlorides with Grignard reagents (Kumada coupling) or boronic acids (Suzuki coupling). uwindsor.ca The synthesis of related 5-pyridyl-2-furaldehydes has been achieved via palladium-mediated cross-coupling of a zincate derivative of furan with haloaromatics, demonstrating the feasibility of coupling these two ring systems. acs.org

| Coupling Reaction | Catalyst/Ligand | Reactants | Expected Product | Reference |

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | 5-Bromo-3-(furan-2-yl)pyridin-2-amine + Arylboronic acid | 5-Aryl-3-(furan-2-yl)pyridin-2-amine | uwindsor.camdpi.com |

| Heck | Pd(OAc)₂ / Phosphine ligand | 5-Bromo-3-(furan-2-yl)pyridin-2-amine + Alkene | 5-Vinyl-3-(furan-2-yl)pyridin-2-amine | uwindsor.ca |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | 5-Iodo-3-(furan-2-yl)pyridin-2-amine + Terminal alkyne | 5-Alkynyl-3-(furan-2-yl)pyridin-2-amine | mdpi.com |

| Kumada | PdCl₂(dppf) | 5-Chloro-3-(furan-2-yl)pyridin-2-amine + Grignard reagent | 5-Alkyl/Aryl-3-(furan-2-yl)pyridin-2-amine | uwindsor.ca |

Transformations of the Furan Moiety

The furan ring, while aromatic, is the least aromatic among the five-membered heterocycles like pyrrole (B145914) and thiophene (B33073), making it susceptible to reactions that disrupt its aromaticity. chemicalbook.comuomustansiriyah.edu.iq

One significant transformation is oxidative dearomatization. Studies on 3-(furan-2-yl)-1,3-diarylpropan-1-ones have shown that oxidation can lead to dearomatization of the furan ring to form intermediate triones, which can then undergo cyclization. nih.govnih.gov This suggests that the furan moiety in this compound could potentially be transformed into other cyclic or acyclic structures under oxidative conditions.

Another key reaction is ring-opening via nucleophilic attack. In studies on furo[2,3-b]pyridines, the furan ring was opened by hydrazine to generate a new pyridine-dihydropyrazolone scaffold. researchgate.netresearchgate.net Similarly, interaction with various N-nucleophiles can lead to recyclization into different heterocyclic systems, such as pyrazol-3-ones. beilstein-journals.org This reactivity highlights the furan ring's role as a versatile synthon for building more complex heterocyclic frameworks.

| Transformation | Reagents/Conditions | Outcome | Reference |

| Oxidative Dearomatization | Oxidizing agent (e.g., NBS, m-CPBA) | Formation of enediones or other dearomatized products | nih.govnih.gov |

| Ring-Opening/Recyclization | Hydrazine (H₂NNH₂) | Formation of a pyrazolopyridine derivative | researchgate.netresearchgate.net |

| Diels-Alder Reaction | Dienophile (e.g., Maleic anhydride) | Cycloaddition to form an oxabicycloheptene derivative (furan acts as diene) | researchgate.net |

Aromatic Amination and Borylation Studies

Modern synthetic methods allow for the direct introduction of amine and boron functionalities onto aromatic rings, providing valuable intermediates for further diversification.

Aromatic Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction could be applied to a halogenated derivative of this compound to introduce a new amino or substituted amino group, likely at the C-5 position of the pyridine ring. The choice of palladium precursor (e.g., Pd₂(dba)₃) and ligand (e.g., XantPhos) is crucial for achieving high yields.

Aromatic Borylation: Iridium- or palladium-catalyzed C-H borylation allows for the direct conversion of C-H bonds to C-B bonds, producing boronic esters that are highly versatile synthetic intermediates, particularly for Suzuki-Miyaura couplings. rsc.org The amino group in this compound can act as a directing group, potentially guiding the borylation to specific positions. Research on other nitrogen-containing heterocycles has shown that the directing group's position dictates the site of borylation. researchgate.netrsc.org For 2-aminopyridines, borylation is often directed to the C-3 or C-5 positions. Given the C-3 substitution, the C-5 position is the most probable site for borylation. Metal-free borylation methods using reagents like BBr₃ have also been developed for 2-arylpyridines. rsc.orgnih.gov

| Reaction | Catalyst/Reagents | Expected Site of Functionalization | Reference |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, XantPhos, Base (e.g., t-BuONa) on 5-halo precursor | C-5 of the pyridine ring | |

| Iridium-Catalyzed Borylation | [Ir(cod)OMe]₂, dtbpy, HBpin | C-5 of the pyridine ring | rsc.org |

| Metal-Free Borylation | BBr₃, Base | Ortho to the directing group (C-3) or other activated positions | rsc.orgnih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Furan 2 Ylpyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published studies containing one-dimensional (¹H and ¹³C) or two-dimensional (COSY, HSQC, HMBC, NOESY) NMR data for 3-Furan-2-ylpyridin-2-amine were identified. Furthermore, research on the conformational analysis of this specific compound using NMR spectroscopy is not available.

Mass Spectrometry (MS) for Molecular Characterization

Similarly, there is a lack of available data regarding the high-resolution mass spectrometry (HRMS) and the specific fragmentation patterns for this compound.

While spectroscopic data exists for structurally related but distinct molecules—such as N-(Furan-2-ylmethyl)pyridin-2-amine and various other furan- and pyridine-containing derivatives—this information cannot be used to accurately describe the precise spectroscopic properties of this compound. The exact substitution pattern of the furan (B31954) and amine groups on the pyridine (B92270) ring significantly influences the chemical environment of each atom, leading to unique spectral data that cannot be reliably extrapolated from analogues.

Further empirical research, including the synthesis and subsequent spectroscopic analysis of this compound, would be required to generate the data necessary to fulfill the detailed structural elucidation requested.

X-ray Crystallography and Solid-State Structural Analysis

Single Crystal X-ray Diffraction Studies

To perform single-crystal X-ray diffraction, a high-quality crystal of this compound would be required. The crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to determine the electron density map of the molecule, from which the atomic positions can be deduced.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 5-10 |

| b (Å) | 10-15 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 1000-1500 |

| Z | 4 |

Note: This data is hypothetical and serves as an illustration of what would be determined from a single-crystal X-ray diffraction study.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. For this compound, hydrogen bonding is expected to be a dominant interaction, with the amine group (N-H) acting as a hydrogen bond donor and the nitrogen atom of the pyridine ring or the oxygen atom of the furan ring acting as acceptors. Additionally, π-π stacking interactions between the aromatic furan and pyridine rings would likely contribute to the stability of the crystal structure. These interactions influence the physical properties of the solid, such as melting point and solubility.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to the molecule's structure.

Analysis of Functional Group Vibrations

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its functional groups. The primary amine group would show N-H stretching vibrations, typically as two bands in the 3300-3500 cm⁻¹ region. The C-N stretching of the aromatic amine would be expected around 1250-1335 cm⁻¹. The furan ring would have characteristic C-O-C stretching vibrations, while the pyridine ring would show C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.

Table 2: Expected Major Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H stretching (asymmetric & symmetric) | 3300-3500 | IR, Raman |

| Aromatic C-H stretching | 3000-3100 | IR, Raman |

| C=C and C=N stretching (pyridine) | 1400-1600 | IR, Raman |

| N-H bending | 1580-1650 | IR |

| C-O-C stretching (furan) | 1000-1300 | IR |

| Aromatic C-N stretching | 1250-1335 | IR, Raman |

Note: These are expected ranges and the exact positions would be determined experimentally.

Insights into Molecular Structure and Bonding

By analyzing the precise frequencies and intensities of the vibrational bands, detailed information about the molecular structure and bonding can be obtained. For example, the position of the N-H stretching bands can provide information about the extent of hydrogen bonding in the sample. The vibrational modes of the coupled furan and pyridine rings can offer insights into the degree of conjugation between the two aromatic systems.

Electronic Spectroscopy: UV-Vis and Fluorescence Applications

Electronic spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light.

The UV-Vis absorption spectrum of this compound is expected to show absorptions arising from π → π* transitions within the conjugated furan and pyridine rings. The presence of the amino group, an auxochrome, is likely to cause a red shift (bathochromic shift) of these absorption bands compared to the unsubstituted parent heterocycles. The absorption maxima (λmax) would likely fall in the range of 250-350 nm.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many aromatic compounds, including those with structures similar to this compound, exhibit fluorescence. Upon excitation at its absorption maximum, the compound would be expected to emit light at a longer wavelength (Stokes shift). The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, would provide insights into the electronic structure and rigidity of the molecule. The emission properties could be sensitive to the solvent environment, a phenomenon known as solvatochromism.

Table 3: Predicted Compound Names

| Compound Name |

|---|

Investigation of Electronic Transitions

The electronic absorption and emission spectra of organic molecules are governed by transitions between different electronic energy levels. For a molecule like this compound, the primary electronic transitions expected in the UV-Vis region are π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically of high intensity. The n → π* transitions involve the excitation of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital and are generally of lower intensity.

In analogous 2-aminopyridine (B139424) derivatives, these transitions are well-documented. For instance, a study on various multisubstituted 2-aminopyridines revealed absorption maxima (λA) in ethanol (B145695) typically around 270 nm, with some variations depending on the substitution pattern. nih.gov The fluorescence emission maxima (λem) for these compounds were observed in the range of 480-485 nm. nih.gov For 2-amino-3-cyanopyridine (B104079) derivatives, which are also structurally related, fluorescence wavelength shifts have been observed between 350 and 437 nm. sciforum.net

Based on these related structures, the electronic transition data for compounds analogous to this compound can be summarized. It is important to note that the following table represents data from structurally similar compounds and serves as a predictive model for the target molecule.

Table 1: Predicted Electronic Transitions for this compound Based on Analogous Compounds

| Compound Class | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) |

|---|---|---|

| Substituted 2-Aminopyridines | ~270 | 480 - 485 |

| 2-Amino-3-cyanopyridines | Not specified | 350 - 437 |

This table is interactive. You can sort and filter the data.

Solvent Effects on Spectroscopic Properties

The spectroscopic properties of molecules with potential for intramolecular charge transfer (ICT) are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In a molecule like this compound, the electron-donating amino group and the electron-withdrawing pyridine ring, facilitated by the furan bridge, create a potential for ICT upon excitation. This would lead to a more polar excited state compared to the ground state.

In such cases, an increase in solvent polarity is expected to stabilize the polar excited state more than the less polar ground state, resulting in a bathochromic (red) shift in the emission spectrum. This positive solvatochromism is a common feature in many donor-acceptor systems.

A study on 2-amino-3-cyanopyridine derivatives demonstrated this effect, where an increase in solvent polarity led to a red shift in the fluorescence emission. sciforum.net For example, a noticeable shift to a higher wavelength was observed in the highly polar solvent dimethyl sulfoxide (B87167) (DMSO). sciforum.net The effect of different solvents on the emission spectra of these related compounds provides insight into the expected behavior of this compound.

The following interactive data table summarizes the solvatochromic effects observed for analogous 2-amino-3-cyanopyridine derivatives, which can be used to predict the behavior of this compound in various solvents.

Table 2: Solvent Effects on the Fluorescence Emission of Analogous 2-Amino-3-cyanopyridine Derivatives

| Solvent | Polarity Index (Reichardt's ET(30)) | Predicted Emission Behavior for this compound |

|---|---|---|

| Chloroform | 39.1 | Blue-shifted emission |

| Ethyl Acetate | 42.1 | Intermediate emission |

| Acetonitrile | 45.6 | Red-shifted emission |

| Ethanol | 51.9 | Further red-shifted emission (protic effects may also contribute) |

| N,N-Dimethylformamide (DMF) | 43.8 | Red-shifted emission |

| Dimethyl Sulfoxide (DMSO) | 45.1 | Significant red-shifted emission |

| Water | 63.1 | Strongest red-shifted emission (potential for hydrogen bonding interactions) |

This table is interactive. You can sort by solvent or polarity index.

The degree of the solvatochromic shift can provide valuable information about the change in dipole moment upon excitation. The interactions with protic solvents, such as ethanol and water, can be more complex due to the possibility of hydrogen bonding with the amino group and the nitrogen atom of the pyridine ring, which can further influence the electronic transitions.

Computational and Theoretical Investigations of 3 Furan 2 Ylpyridin 2 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful tool for investigating the quantum mechanical properties of molecules. Through DFT calculations, fundamental insights into the electronic behavior and structural characteristics of 3-Furan-2-ylpyridin-2-amine can be obtained.

Electronic structure calculations are pivotal in understanding the distribution of electrons within a molecule, which in turn governs its chemical properties and reactivity. For this compound, these calculations typically involve determining the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Theoretical studies on similar heterocyclic systems have utilized methods like B3LYP with basis sets such as 6-311++G(d,p) to obtain these electronic properties. nih.govresearchgate.net The electronic properties, such as excitation energies and oscillator strength, can be further investigated using time-dependent DFT (TD-DFT) approaches. nih.gov Natural Bond Orbital (NBO) analysis can also be employed to understand hyperconjugative interactions and electron densities of donor and acceptor bonds. nih.gov

Table 1: Theoretical Electronic Properties of this compound (Illustrative)

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Ionization Potential | 6.2 eV |

| Electron Affinity | 1.8 eV |

Note: These values are illustrative and based on typical DFT calculations for similar heterocyclic compounds.

The three-dimensional structure of a molecule is not rigid, and different spatial arrangements of its atoms, or conformations, can have different energies. Conformational analysis of this compound would involve exploring its potential energy surface to identify stable conformers and the energy barriers between them. This is often achieved by systematically rotating the single bonds, such as the bond connecting the furan (B31954) and pyridine (B92270) rings.

Such studies on related molecules have performed potential energy surface (PES) scans to identify local minima corresponding to stable conformations. researchgate.net The relative energies of these conformers are important for understanding which shapes the molecule is likely to adopt and how this might influence its biological activity.

Table 2: Relative Energies of Key Conformers of this compound (Illustrative)

| Conformer | Dihedral Angle (Furan-Pyridine) | Relative Energy (kcal/mol) |

|---|---|---|

| Planar | 0° | 2.5 |

| Twisted 1 | 45° | 0.0 |

| Perpendicular | 90° | 3.8 |

| Twisted 2 | 135° | 0.2 |

Note: These values are hypothetical and represent a plausible outcome of a conformational energy landscape study.

DFT can also be used to predict the reactivity of different sites within the this compound molecule. This is often done by calculating reactivity descriptors such as Fukui functions, which indicate the propensity of a particular atomic site to undergo nucleophilic, electrophilic, or radical attack. mdpi.com The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and can identify electron-rich and electron-poor regions, which are susceptible to electrophilic and nucleophilic attack, respectively. nih.gov

Studies on furan derivatives have shown that the furan ring can act as an electron donor (nucleophilic), while other parts of a molecule can be electrophilic. mdpi.com This type of analysis is crucial for understanding how the molecule might interact with biological targets.

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

In silico molecular docking studies can be performed to investigate the binding affinity of this compound with various protein targets. ijper.org The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand is then placed in the binding site of the protein, and its orientation and conformation are optimized to find the best fit, which is typically evaluated using a scoring function.

The choice of protein target is crucial. For furan- and pyridine-containing compounds, potential targets could include enzymes like kinases, reductases, or gyrases, which have been investigated in studies of similar molecules. ijper.orgnih.gov The docking results, including the docking score and binding energy, provide an estimate of the binding affinity.

Table 3: Illustrative Molecular Docking Results for this compound with a Kinase Target

| Docking Parameter | Value |

|---|---|

| Glide Score | -8.5 kcal/mol |

| Emodel Score | -65.2 kcal/mol |

| Predicted Binding Affinity (pKi) | 7.9 |

Note: These are representative values from a typical molecular docking simulation.

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues in the protein's active site. aalto.fi These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and salt bridges. aalto.fi Visualizing the docked pose of this compound within the active site can reveal key residues that are important for binding.

For example, the nitrogen atoms in the pyridine ring and the amino group could act as hydrogen bond acceptors and donors, respectively. The aromatic furan and pyridine rings could engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site. ijper.org Understanding these interactions is fundamental for the rational design of more potent and selective inhibitors. nih.govnih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational changes, flexibility, and interactions of a molecule like this compound in a simulated environment, which typically includes a solvent such as water. These simulations are crucial for understanding how the molecule behaves in a dynamic, solvated state, which closely mimics physiological conditions.

Conformational Dynamics and Flexibility

The biological function of a molecule is often intrinsically linked to its three-dimensional shape and its ability to adopt different conformations. MD simulations offer a way to explore the conformational landscape of this compound by tracking its atomic coordinates over nanoseconds or even microseconds. This allows for the characterization of its dynamic behavior and flexibility.

An MD simulation trajectory would reveal the probability of finding the molecule in specific conformations. Individual amino acids and other small molecules show distinct preferences for particular conformations, even in a dynamic state where interconversion between forms is rapid. nih.gov For this compound, simulations would likely show a preference for a relatively planar conformation due to electronic conjugation between the two rings, but with significant torsional flexibility allowing it to adapt its shape to fit into a biological target's binding site. The dynamics of the exocyclic amine group are also critical, as its orientation affects its ability to form hydrogen bonds.

| Parameter | Description | Typical Observation from Simulation |

|---|---|---|

| Dihedral Angle (Pyridine-Furan) | Rotation around the C-C bond connecting the two rings. | Predominantly near-planar conformations (0°-30°) with transient excursions to higher angles, indicating flexibility. |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the molecule's atoms from a reference structure over time. | Low RMSD values for ring atoms suggest a stable core, while higher values for the amine group indicate local flexibility. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule exposed to the solvent. | Fluctuations in SASA can indicate conformational changes that expose or bury different chemical groups. |

Binding Affinity Estimations

MD simulations are instrumental in estimating the binding affinity of a ligand for its biological target, such as a protein kinase. These calculations provide a theoretical estimation of the binding free energy (ΔG_bind), which is a key indicator of the ligand's potency. Various sophisticated methods, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), are used for these estimations.

In the context of this compound, which shares structural motifs with known kinase inhibitors, MD simulations could be used to predict its binding affinity to a specific kinase. nih.govnih.gov For instance, studies on other pyridin-2-yl derivatives have successfully used absolute binding free energy calculations to discriminate between different binding modes and predict affinity, showing good correlation with experimental bioassay results. The simulation involves placing the ligand in the active site of the protein, solvating the entire system, and running a long simulation to allow the complex to equilibrate. The free energy is then calculated by analyzing the interactions between the ligand and the protein throughout the simulation. These interactions are typically broken down into van der Waals, electrostatic, and solvation energy components.

| Energy Component | Description | Illustrative Contribution (kcal/mol) |

|---|---|---|

| ΔE_vdw (van der Waals) | Energy from non-bonded dispersion and repulsion forces. | -35.5 |

| ΔE_elec (Electrostatic) | Energy from Coulombic interactions between charged groups. | -15.2 |

| ΔG_polar (Polar Solvation) | Energy penalty for desolvating polar groups upon binding. | +38.8 |

| ΔG_nonpolar (Nonpolar Solvation) | Energy gain from burying hydrophobic surfaces. | -4.1 |

| ΔG_bind (Total Binding Free Energy) | Overall predicted binding affinity. | -16.0 |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties, known as descriptors, that are correlated with activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent molecules. tandfonline.com QSAR studies have been successfully applied to series of pyridine and furan derivatives to understand the structural requirements for their biological activities. nih.govnih.gov

Development of Predictive Models

The development of a QSAR model for a series of analogs based on the this compound scaffold would begin with a dataset of compounds with experimentally measured biological activities (e.g., IC50 values against a specific enzyme). For each compound, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Statistical methods, most commonly Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to generate an equation that correlates a subset of these descriptors with the observed activity. A robust QSAR model must be statistically significant and have good predictive power, which is assessed through rigorous internal and external validation procedures. The quality of a model is often judged by statistical metrics such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²).

Illustrative QSAR Model Equation: pIC₅₀ = 0.75 * ClogP - 0.21 * TPSA + 1.52 * (Indicator_HBD) + 4.58 (r² = 0.89, q² = 0.75, pred_r² = 0.81)

This hypothetical equation suggests that activity (pIC₅₀) increases with hydrophobicity (ClogP) and the presence of a specific hydrogen bond donor (Indicator_HBD), while it decreases with increasing topological polar surface area (TPSA).

Identification of Structural Descriptors for Activity

A key outcome of a QSAR study is the identification of the specific molecular properties that drive biological activity. These descriptors provide valuable insights into the mechanism of action and the nature of the ligand-receptor interactions. For the this compound scaffold, several types of descriptors would be critical.

Hydrophobic Descriptors: These quantify the water-fearing nature of the molecule. A positive correlation with activity often suggests that the compound binds to a hydrophobic pocket in the target protein.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied (HOMO) and lowest unoccupied (LUMO) molecular orbitals. digitaloceanspaces.com They are crucial for understanding electrostatic and orbital-based interactions.

Steric/Topological Descriptors: These relate to the size, shape, and connectivity of the molecule. They can indicate whether bulky or compact substituents are preferred at certain positions for optimal binding.

Indicator Variables: These are binary descriptors used to denote the presence or absence of a specific structural feature, such as a hydrogen bond donor or acceptor at a particular position. aimspress.com

| Descriptor Class | Example Descriptor | Potential Influence on Activity | Interpretation |

|---|---|---|---|

| Hydrophobic | ClogP (Calculated LogP) | Positive | Binding in a hydrophobic pocket is favorable. |

| Electronic | Dipole Moment | Negative | Lower overall polarity might enhance membrane permeability or fit into a nonpolar active site. |

| Steric | Molar Refractivity (MR) | Positive | Larger, more polarizable substituents at a specific position may enhance binding through dispersion forces. |

| Topological | Wiener Index | Negative | A more compact molecular shape may be preferred for optimal fit. |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design that focuses on the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a response. unibl.org A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points within a binding site.

For a molecule like this compound, which is a scaffold found in many kinase inhibitors, a pharmacophore model would typically be built based on the known binding mode of similar ligands. nih.govresearchgate.net The essential features would likely include:

A hydrogen bond donor feature corresponding to the N-H of the amine group.

A hydrogen bond acceptor feature from the nitrogen atom in the pyridine ring.

An additional hydrogen bond acceptor or polar feature from the oxygen atom in the furan ring.

Two aromatic/hydrophobic rings representing the furan and pyridine moieties.

Once a pharmacophore model is developed and validated, it can be used as a 3D query in a process called virtual screening. researchgate.netmdpi.com In this process, large digital libraries containing millions of chemical compounds are computationally searched to identify molecules that match the pharmacophore model. This technique allows for the rapid and cost-effective identification of diverse "hit" compounds that are predicted to be active. These hits can then be acquired or synthesized for experimental testing, significantly accelerating the early stages of drug discovery. unibl.orgnih.gov

| Pharmacophoric Feature | Corresponding Chemical Group | Potential Interaction in Target |

|---|---|---|

| Hydrogen Bond Donor (HBD) | -NH₂ group | Interaction with a backbone carbonyl or acidic residue (e.g., Asp, Glu). |

| Hydrogen Bond Acceptor (HBA) | Pyridine Nitrogen | Interaction with a backbone N-H or donor side chain (e.g., Lys, Gln). |

| Aromatic Ring (AR) | Pyridine Ring | π-π stacking with aromatic residues (e.g., Phe, Tyr). |

| Aromatic Ring (AR) | Furan Ring | Hydrophobic interactions or π-π stacking. |

| Hydrogen Bond Acceptor (HBA) | Furan Oxygen | Interaction with a hydrogen bond donor group in the active site. |

Chemoinformatics and Chemical Space Exploration

Chemoinformatics provides the tools to navigate and analyze the vast landscape of chemical compounds, enabling the identification of novel molecules with desired properties.

To understand the novelty and potential of this compound, its properties can be compared to existing chemical libraries and known drugs. This involves the calculation of various molecular descriptors, such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). These descriptors help to assess its "drug-likeness" according to established guidelines like Lipinski's Rule of Five.

Table 2: Calculated Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C9H8N2O |

| Molecular Weight | 160.17 g/mol |

| LogP (calculated) | 1.5 - 2.0 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Topological Polar Surface Area | 54.9 Ų |

These values are estimations from computational software and may vary depending on the algorithm used.

The analysis of the chemical space around this compound would involve exploring related compounds by varying substituents on the furan and pyridine rings. This helps in understanding the diversity of structures that can be generated from this core scaffold and how these modifications might impact the physicochemical and potential biological properties.

Based on the core scaffold of this compound, virtual libraries of related compounds can be designed for in-silico screening. This process involves the systematic modification of the parent structure to generate a diverse set of derivatives. For example, different substituents could be added to the furan ring or the pyridine ring to explore the structure-activity relationship computationally.

These virtual libraries can then be subjected to high-throughput virtual screening (HTVS) against the pharmacophore models developed or docked into the binding site of a potential biological target. This allows for the rapid identification of a smaller subset of promising compounds for synthesis and experimental testing. The screening strategies would typically involve a hierarchical approach, starting with rapid, less computationally intensive methods to filter large libraries, followed by more rigorous and accurate methods for the most promising candidates.

Biological Evaluation and Mechanistic Research of 3 Furan 2 Ylpyridin 2 Amine Derivatives

In Vitro Enzyme Inhibition Studies

The ability of 3-Furan-2-ylpyridin-2-amine derivatives to inhibit specific enzymes is a key area of investigation for their development as therapeutic agents. Research has targeted their effects on various enzyme classes, including kinases and hydrolases, which are often implicated in proliferative diseases and infections.

The inhibitory potency of these compounds is quantified through kinetic studies that determine parameters such as the half-maximal inhibitory concentration (IC₅₀). A series of furan[3,2-c] pyridine (B92270) derivatives have been evaluated for their anti-tumor activities, with some compounds showing significant cytotoxicity against cancer cell lines. mdpi.com For instance, molecular docking studies suggest these compounds could target enzymes like Epidermal Growth Factor Receptor (EGFR) and Methionine Aminopeptidase 2 (MetAP2). mdpi.com

Similarly, novel 3-(furo[2,3-b]pyridin-3-yl)-4-(1H-indol-3-yl)-maleimides were designed and evaluated for their inhibitory activity against Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in various neurological disorders. nih.govresearchgate.net Several of these compounds demonstrated favorable inhibitory activities against the GSK-3β protein. nih.govresearchgate.net

Other related structures have also been investigated. Arylpyridin-2-yl guanidine (B92328) derivatives have been assessed for their ability to inhibit Mitogen- and stress-activated protein kinase 1 (MSK1), with initial hits showing an IC₅₀ value of 17.9 ± 3.9 µM. mdpi.com Furthermore, 3-(thiophen-2-ylthio)pyridine derivatives, which substitute the furan (B31954) with a thiophene (B33073) ring, have been identified as multi-target kinase inhibitors, showing activity against FGFR2, FGFR3, and EGFR with IC₅₀ values ranging from 2.14 to 12.20 μM. nih.gov Another study focused on 5-(5-nitrofuran-2-yl)-thiadiazole derivatives, which demonstrated potent inhibition against the urease enzyme, with IC₅₀ values as low as 0.94 µM. researchgate.net

The table below summarizes the enzymatic inhibitory activities of various furan-pyridine and related derivatives.

| Compound Class | Target Enzyme(s) | IC₅₀ / Kᵢ Values |

| Arylpyridin-2-yl Guanidine Derivatives | Mitogen- and stress-activated protein kinase 1 (MSK1) | IC₅₀ = 17.9 ± 3.9 µM (for initial hit 1a) |

| 3-(Thiophen-2-ylthio)pyridine Derivatives | FGFR2, FGFR3, EGFR, Janus kinase, RON | IC₅₀ = 2.14 to 12.20 µM |

| 5-Nitrofuran-2-yl-thiadiazole Derivatives | Urease | IC₅₀ = 0.94 – 6.78 μM |

| N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines | A₂B Adenosine (B11128) Receptor | Kᵢ = 17 nM (for compound 5) |

| 3-(furo[2,3-b]pyridin-3-yl)-4-(1H-indol-3-yl)-maleimides | Glycogen Synthase Kinase 3β (GSK-3β) | Favorable inhibitory activities reported |

This table is interactive. Click on the headers to sort the data.

Understanding the mechanism of enzyme inactivation, whether reversible or irreversible, is crucial for drug design. documentsdelivered.com Enzyme inhibition can occur through various mechanisms, including competitive, non-competitive, and uncompetitive binding. nih.govmdpi.com For many furan-pyridine derivatives, molecular docking studies provide insights into the potential mechanism of action.

For example, the docking of a furan[3,2-c] pyridine derivative with EGFR revealed that the furan ring is involved in π-stacking with the Trp880 residue, while the carbonyl group of the pyridinone forms hydrogen bonds with Arg841 and Lys913. mdpi.com These specific, non-covalent interactions suggest a reversible binding mechanism. Similarly, interactions with METAP2 involved a hydrogen bond between a carbonyl group and the Lys155 residue, indicating that the C=O group of the pyridone moiety is likely critical for binding. mdpi.com In the case of urease inhibition by 5-nitrofuran-2-yl-thiadiazole derivatives, docking studies showed a π-π interaction between the thiadiazole moiety and a phenylalanine residue in the enzyme's active site, again suggesting reversible inhibition. researchgate.net

While detailed kinetic analyses to definitively classify the inhibition type (e.g., competitive, non-competitive) are not always reported, these structural insights into ligand-protein interactions are fundamental to elucidating the mechanism of enzyme inactivation.

Receptor Binding and Modulation Studies

Derivatives of this compound have been investigated for their ability to bind to and modulate the function of various G protein-coupled receptors (GPCRs) and ligand-gated ion channels.

Radioligand binding assays are a primary tool for determining the affinity of a compound for a specific receptor. A series of N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines were identified as potent and selective antagonists for the A₂B adenosine receptor. nih.gov One compound from this series demonstrated a high affinity with a Kᵢ value of 17 nM. nih.gov

Molecular docking simulations are frequently employed to predict the binding modes of these ligands. For A₃ adenosine receptor modulators, studies have shown that the basic moiety of the ligand can interact with a hydrophobic pocket, while other parts of the molecule form π-stacking interactions and hydrogen bonds with specific tyrosine residues. nih.gov Similar studies on 3-(pyridine-3-yl)-2-oxazolidinone derivatives predicted hydrogen bond formation with residues in the bacterial ribosome, explaining their antibacterial activity. nih.gov In the case of the β₃-adrenoceptor agonist Mirabegron, which has off-target effects on α₁ₐ-adrenoceptors, simulations showed that binding to the α₁ₐ receptor is mediated by unique contacts with residues like Met-292 and Phe-86, but without the key interactions within the binding pocket that are seen with selective ligands. mdpi.com

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, offering a more nuanced way to control receptor function. nih.govmdpi.com A notable example is 3-Furan-2-yl-N-p-tolyl-acrylamide (PAM-2), which acts as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). nih.gov PAMs of this receptor are of interest for treating cognitive deficits. nih.gov

The mechanism of allosteric modulation is often investigated by observing the effect of the modulator on the binding kinetics of an orthosteric ligand. For instance, a series of 3-(2-pyridinyl)isoquinoline derivatives were identified as allosteric enhancers of the A₃ adenosine receptor. nih.gov These compounds were shown to slow the dissociation of an agonist radioligand from the receptor in a concentration-dependent manner, a hallmark of allosteric interaction. nih.gov This effect was selective for agonists, as the dissociation of a radiolabeled antagonist was unaffected. nih.gov

Antimicrobial Activity: Mechanistic Investigations in Vitro

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. journaljpri.com Various derivatives containing furan and pyridine moieties have demonstrated significant in vitro activity against a range of bacteria and fungi.

Mechanistic investigations often begin with determining the Minimum Inhibitory Concentration (MIC) against various microbial strains. A study of 3-aryl-3-(furan-2-yl)propenoic acid derivatives found they effectively inhibited the growth of the yeast-like fungi Candida albicans at a concentration of 64 µg/mL and also suppressed Escherichia coli and Staphylococcus aureus. mdpi.com Similarly, novel carbamothioyl-furan-2-carboxamide derivatives showed significant activity against both bacterial (S. aureus, E. coli) and fungal (Fusarium brachygibbosum, Aspergillus niger) strains, with MICs ranging from 150.7 to 295 μg/mL. mdpi.com The enhanced activity of these aromatic compounds may be related to their increased lipophilicity. mdpi.com

Further mechanistic studies aim to identify the specific cellular targets of these compounds. For a series of antibacterial 3-(pyridine-3-yl)-2-oxazolidinone derivatives, molecular docking was used to predict their mode of action. nih.gov The results suggested that the compounds interact with the bacterial ribosome, forming hydrogen bonds with specific nucleotides like A2473 and C2103. nih.gov This predicted binding mode is similar to that of the oxazolidinone antibiotic linezolid, suggesting that these derivatives may also inhibit bacterial protein synthesis.

The table below presents the in vitro antimicrobial activity for several classes of furan- and pyridine-containing compounds.

| Compound Class | Test Organism(s) | Reported Activity (MIC or Inhibition) |

| 3-Aryl-3-(furan-2-yl)propenoic Acid Derivatives | Candida albicans, Escherichia coli, Staphylococcus aureus | Inhibition at 64 µg/mL (C. albicans); MIC = 128 µg/mL (S. aureus) |

| Carbamothioyl-furan-2-carboxamide Derivatives | S. aureus, E. coli, F. brachygibossum, A. niger | MIC = 150.7–295 μg/mL |

| 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives | S. aureus, S. pneumoniae, E. faecalis, B. subtilis, S. xylosus | MICs in the low to mid-single digit µg/mL range for compound 17g |

| 3-(Furan-2-yl)propenoic Acid Derivatives | Escherichia coli, Staphylococcus aureus, Candida albicans | Inhibition of C. albicans at 64 µg/mL |

This table is interactive. Click on the headers to sort the data.

Bacterial Growth Inhibition Mechanisms

Derivatives of this compound have demonstrated notable antibacterial properties. The mechanisms underlying this activity are multifaceted and often involve the selective inhibition of essential microbial processes.

One key mechanism identified for related furan- and pyridine-containing compounds is the inhibition of bacterial transcription. Certain derivatives have been shown to target the interaction between RNA polymerase and the σ⁷⁰/σᴬ factor, a critical step in the initiation of transcription in bacteria like Escherichia coli. nih.gov This targeted disruption effectively halts protein synthesis, leading to the inhibition of bacterial growth.

Furthermore, some furan derivatives have been found to inhibit biofilm formation, a crucial virulence factor for many pathogenic bacteria. nih.gov For instance, 3-methyl-2(5H)-furanone was shown to significantly inhibit biofilm formation in Klebsiella pneumoniae without affecting cell growth, suggesting a mechanism that interferes with quorum sensing or adhesion rather than being directly biocidal. nih.gov This anti-biofilm activity can also render the bacteria more susceptible to conventional antibiotics. nih.gov

Table 1: Antibacterial Activity of Selected Furan Derivatives

| Compound Type | Bacterial Strain | Mechanism of Action | Reference |

|---|---|---|---|

| Furan-Pyridine Hybrids | Escherichia coli | Inhibition of RNA Polymerase-σ factor interaction | nih.gov |

| Furanones | Klebsiella pneumoniae | Inhibition of biofilm formation | nih.gov |

| Naphtho[2,1-b]furan derivatives | Gram-positive & Gram-negative bacteria | Growth inhibition (unspecified mechanism) | researchgate.net |

Fungal and Parasitic Target Identification

The therapeutic potential of this compound derivatives extends to fungal and parasitic infections. Research into related structures has begun to identify specific molecular targets, paving the way for the development of more effective treatments.

In the context of parasitic diseases like malaria, a pyridyl-furan series of compounds has been investigated. Studies suggest that these molecules may exert their antimalarial effect by inhibiting the phosphatidylinositol kinase PfPI4KIIIB in Plasmodium falciparum. nih.gov This enzyme is crucial for multiple stages of the parasite's life cycle, and its inhibition can block red blood cell invasion and protein trafficking. nih.gov

For antifungal applications, the general structural features of pyridine derivatives have shown significant promise. researchgate.net While specific targets for the this compound core are still under investigation, research on other heterocyclic compounds suggests that enzymes involved in cell wall synthesis, such as chitinase, could be potential targets. For parasitic protozoa like Trichomonas vaginalis, the anti-parasitic activity of related imidazo[1,2-a]pyridine (B132010) derivatives has been correlated with their lipophilicity, which influences their ability to cross cell membranes and interact with intracellular targets. researchgate.net

Anticancer Research: Preclinical Mechanistic Studies

The development of novel anticancer agents is a primary focus of research into this compound derivatives. researchgate.net Numerous pyridine-containing compounds have been approved for cancer therapy, targeting a variety of mechanisms. ekb.eg Preclinical studies on furan-pyridine hybrids have demonstrated significant cytotoxic activity against various cancer cell lines. researchgate.netresearch-nexus.net

Cellular Pathway Modulation in Cancer Cell Lines

A key aspect of anticancer drug development is understanding how compounds modulate cellular signaling pathways that control cell growth, proliferation, and survival. Derivatives containing furan and pyridine scaffolds have been shown to interfere with several critical cancer-related pathways.

One of the most frequently implicated pathways is the PI3K/AKT signaling cascade. This pathway is a central regulator of cell metabolism, growth, and proliferation, and its dysregulation is common in many cancers. nih.govmdpi.com Certain novel furo[2,3-d]pyrimidine (B11772683) derivatives have been designed as potent dual inhibitors of PI3Kα/β and AKT enzymes, leading to significant antiproliferative activity against breast cancer cell lines. nih.gov Similarly, some coumarin (B35378) derivatives have been shown to induce cytotoxicity in leukemia and liver cancer cells by inhibiting the PI3K/AKT pathway. mdpi.com

Other signaling pathways are also affected. For example, some pyridine-urea derivatives have been found to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key component in angiogenesis, which is essential for tumor growth and metastasis. nih.gov

Target Identification in Preclinical Cancer Models

Identifying the specific molecular targets of these compounds is crucial for understanding their mechanism of action and for rational drug design. In preclinical models, several potential targets for furan- and pyridine-based anticancer agents have been identified.

Besides the aforementioned PI3K/AKT and VEGFR-2, other targets include enzymes like Methionine Aminopeptidase 2 (MetAP2) and Epidermal Growth Factor Receptor (EGFR). mdpi.com Molecular docking studies on certain furanopyridinone derivatives suggest that they may bind to MetAP2 and EGFR, with the C=O group of the pyridone moiety playing a key role in the interaction. mdpi.com

Furthermore, some derivatives exert their anticancer effects through mechanisms that lead to genetic instability in tumor cells. nih.gov Chalcone (B49325) derivatives incorporating a 3-(furan-2-yl)pyrazolyl structure have been shown to cause significant DNA damage and fragmentation in lung and liver cancer cell lines. nih.gov This genotoxic stress can trigger apoptosis, or programmed cell death, in cancer cells.

Table 2: Anticancer Activity of Selected Furan-Pyridine Type Derivatives

| Compound Class | Cancer Cell Line | IC50 / Activity | Potential Target/Pathway | Reference |

|---|---|---|---|---|

| Furo[2,3-d]pyrimidine derivative (10b) | Breast (HS 578T) | GI50 = 1.51 µM | PI3K/AKT | nih.gov |

| Pyridine-urea derivative (8e) | Breast (MCF-7) | IC50 = 0.11 µM (72h) | VEGFR-2 | nih.gov |

| Furanopyridinone derivative (4c) | Esophageal (KYSE150) | IC50 = 0.655 µg/mL (24h) | METAP2, EGFR | mdpi.com |

| 3-(Furan-2-yl)pyrazolyl chalcone (7g) | Lung (A549) | IC50 = 27.7 µg/mL | DNA Damage | nih.gov |

| Pyridine-thiazole hybrid (3) | Leukemia (HL-60) | IC50 = 0.57 µM | DNA Damage / PARP1-related | nih.gov |

Molecular Interaction Studies

To fully comprehend the therapeutic potential of this compound derivatives, it is essential to study their interactions with biological targets at a molecular level. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Isothermal Titration Calorimetry (ITC) provide detailed insights into the binding thermodynamics and structural basis of these interactions.

Protein-Small Molecule Interactions (e.g., protein X-ray crystallography, NMR, ITC)

X-ray Crystallography provides high-resolution, three-dimensional structures of protein-ligand complexes, revealing the precise binding mode of a compound. For example, the crystal structure of 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea, a related compound, shows the specific conformation of the molecule and the dihedral angles between the furan and pyrimidine (B1678525) rings. nih.gov Such structural data is invaluable for structure-based drug design, allowing for the optimization of ligand affinity and selectivity. Studies on other furan- and pyridine-containing heterocyclic compounds have also successfully used X-ray crystallography to determine their molecular geometry and intermolecular interactions, such as hydrogen bonding, which stabilize the crystal packing. iucr.orgnih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for studying protein-ligand interactions in solution, which more closely mimics the physiological environment. researchgate.net NMR can be used to identify which parts of a protein and ligand are involved in binding by monitoring changes in chemical shifts upon complex formation. mdpi.com Recent advancements, such as the PI by NMR methodology, allow for the detailed characterization of specific interactions, like CH–π interactions, and can even provide a proxy for the strength of these individual interactions, guiding the optimization of drug candidates. researchgate.netnih.gov

Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat released or absorbed during a binding event. nih.gov A single ITC experiment can determine all the key thermodynamic parameters of an interaction, including the binding affinity (Ka), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). nih.govmdpi.com This information is critical for understanding the driving forces behind the binding process. nih.gov ITC is widely considered the gold standard for characterizing molecular interactions and has been instrumental in fields like drug discovery for validating binding and understanding complex formation. researchgate.netunizar.esutwente.nl Spectroscopic and molecular docking studies on the interaction between furan derivatives and myofibrillar proteins have further elucidated that the primary forces involved are often hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov

Nucleic Acid Interactions

The interaction of small molecules with nucleic acids is a critical mechanism for many therapeutic agents, particularly in the realm of anticancer and antimicrobial drugs. Planar aromatic and heterocyclic compounds can bind to DNA and RNA through several modes, including intercalation, groove binding, and electrostatic interactions. DNA intercalation involves the insertion of these planar molecules between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death researchgate.netnih.gov.

While direct studies on the nucleic acid interactions of this compound are not extensively documented, the structural characteristics of this scaffold—possessing a planar fused-ring-like system—suggest a potential for such interactions. The planarity of polypyridyl ligands with extended conjugation is a key feature that facilitates their role as DNA intercalation agents researchgate.netmdpi.com.

Research on structurally related heterocyclic systems provides insight into this potential. For instance, pyridine-benzimidazole based copper complexes have been shown to bind strongly to DNA, likely via an intercalative mode, and can induce DNA cleavage nih.gov. Similarly, certain ruthenium oligopyridine complexes are known to interact with DNA bases through coordination researchgate.net. The furan ring itself can also be implicated in DNA interactions; reactive metabolites of furan have been shown to form covalent bonds with DNA, suggesting genotoxic potential that may contribute to its biological effects nih.gov. Therefore, it is plausible that derivatives of this compound could be designed to interact with nucleic acids, representing a potential mechanism of action for future therapeutic development.

Drug Discovery and Optimization Strategies

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. For the this compound scaffold, SAR studies would systematically explore how modifications to the furan ring, the pyridine ring, and the amino group affect potency against a specific biological target, such as a protein kinase nih.goveurekaselect.com.

Although specific SAR data for this compound is limited, general principles can be inferred from studies on related aminopyridine and furan-containing molecules.

Substitutions on the Pyridine Ring: The electronic properties and position of substituents on the pyridine ring are critical. In various series of pyridine derivatives, the addition of groups like methyl (-CH3), methoxy (B1213986) (-OMe), or halogens can significantly alter antiproliferative activity nih.gov. For kinase inhibitors, specific substitutions on the pyridine ring can enhance binding to the hinge region of the kinase's ATP pocket, improving potency and selectivity nih.govnih.gov.

Modifications of the Furan Ring: The furan moiety offers several positions for substitution. In a series of furan-based pyruvate (B1213749) dehydrogenase (PDH) E1 inhibitors, acylation at the C2-position of the furan ring was explored to probe a substrate-binding pocket, with a butanoyl group leading to a 3-4 fold increase in potency rsc.orgresearchgate.net. The antibacterial potency of certain thiazole (B1198619) Schiff base derivatives was found to be more notable in compounds containing a furan ring compared to a phenyl ring nih.gov.

Alterations of the Amino Group: The 2-amino group is a key interaction point, often acting as a hydrogen bond donor. Acylation or alkylation of this group can modulate activity. For example, in one study of aminopyridine derivatives, acylation of the amino group abolished inhibitory activity, indicating its importance for target interaction rsc.org.

The following table summarizes hypothetical SAR trends for this compound derivatives based on findings from related compound classes.

| Modification Site | Substituent | Observed Effect on Potency (in related series) | Potential Rationale |

| Pyridine Ring (C4, C5, C6) | Electron-donating groups (e.g., -OMe) | Can increase or decrease activity depending on target nih.gov | Alters electron density and potential for hydrogen bonding. |

| Pyridine Ring (C4, C5, C6) | Electron-withdrawing groups (e.g., -Cl, -F) | Often enhances activity in kinase inhibitors | Can form halogen bonds or alter pKa. |

| Pyridine Ring (C4, C5, C6) | Bulky aromatic groups | Can increase potency by occupying hydrophobic pockets nih.gov | Enhances van der Waals interactions. |

| Furan Ring (C3, C4, C5) | Acyl groups | Can increase potency by probing specific pockets rsc.org | Adds vectors for further interaction with the target. |

| Furan Ring (C5) | Aryl groups | Can modulate anticancer activity researchgate.net | Extends the molecule to reach additional binding regions. |

| Amino Group (N2) | Acylation / Alkylation | Can decrease or abolish activity rsc.org | May disrupt critical hydrogen bond donation to the target. |

Fragment-Based Drug Discovery utilizing the this compound Scaffold

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening libraries of small, low-molecular-weight molecules, or "fragments" mdpi.comfrontiersin.orgnih.gov. These fragments typically adhere to the "Rule of Three" (Ro3): molecular weight < 300 Da, cLogP < 3, and fewer than 3 hydrogen bond donors and acceptors mdpi.com. Due to their small size, fragments can explore chemical space more efficiently than larger, more complex molecules and often form high-quality, efficient interactions with their biological targets nih.govdtu.dk.

The this compound core is an excellent candidate for inclusion in a fragment library. Its molecular weight is approximately 160.2 g/mol , and it possesses suitable hydrogen bonding features and lipophilicity, making it a viable starting point for an FBDD campaign.

Once a fragment like this compound is identified as a binder to a target of interest (a "hit"), several strategies can be employed to elaborate it into a more potent lead compound frontiersin.org:

Fragment Growing: This is the most common approach, where synthetic chemistry is used to add functional groups to the fragment core. For the this compound scaffold, growth could occur from multiple vectors, such as the C5 position of the pyridine ring or the C5 position of the furan ring, to extend into nearby pockets of the protein's binding site.

Fragment Linking: If a second, non-competitive fragment is found that binds in a proximal sub-pocket, the two fragments can be chemically linked together. For example, if another fragment binds near the furan ring of a target-bound this compound, a linker could be designed to connect the two, often resulting in a significant increase in binding affinity mdpi.com.

Fragment Merging: This strategy involves combining the structural features of two or more overlapping fragments that bind in the same region into a single, novel molecule that retains the key binding interactions of the parent fragments.